An In-depth Technical Guide to the Physical Characteristics of L-Tryptophan Benzyl Ester Hydrochloride (H-Trp-OBzl HCl)
An In-depth Technical Guide to the Physical Characteristics of L-Tryptophan Benzyl Ester Hydrochloride (H-Trp-OBzl HCl)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Criticality of Physical Characteristics in Drug Development
In the landscape of peptide synthesis and drug development, the starting materials' physical and chemical integrity is paramount. L-Tryptophan benzyl ester hydrochloride (H-Trp-OBzl HCl), a key building block, is no exception. Its physical characteristics, from melting point to spectral signature, are not merely data points on a certificate of analysis; they are critical parameters that dictate its suitability, reactivity, and stability in complex synthetic workflows. This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of properties. It aims to provide a deeper understanding of why these characteristics matter and how to rigorously verify them, ensuring the robustness and reproducibility of your research and development endeavors.
Core Molecular and Physical Properties
L-Tryptophan benzyl ester hydrochloride is the hydrochloride salt of the benzyl ester of the amino acid L-tryptophan. The benzyl ester group serves as a carboxyl protecting group, a common strategy in peptide synthesis to prevent unwanted side reactions of the carboxylic acid functionality. The hydrochloride salt form generally enhances the compound's stability and crystallinity, making it easier to handle and store compared to the free base.
Chemical Structure and Identity
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IUPAC Name: benzyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
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Synonyms: H-Trp-OBzl HCl, L-Tryptophan benzyl ester hydrochloride salt[1]
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CAS Number: 35858-81-2[1]
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Molecular Formula: C₁₈H₁₉ClN₂O₂[2]
The fundamental properties are summarized in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₉ClN₂O₂ | [2] |
| Molecular Weight | 330.81 g/mol | [2][3] |
| Appearance | White to almost white crystalline powder | [3] |
Thermal and Optical Characteristics
The melting point and optical rotation are fundamental indicators of purity and stereochemical integrity. A sharp, well-defined melting point suggests a high degree of purity, while deviations can indicate the presence of impurities or a different polymorphic form. The specific rotation confirms the presence of the desired L-enantiomer, which is crucial for biological activity.
| Property | Value | Conditions | Source(s) |
| Melting Point | 215-223 °C (may vary with source) | Varies (e.g., 220-223 °C, 215 °C) | [2][4] |
| Specific Optical Rotation | [α]²⁰/D ~ -32° to -35° | c = 1 in Dimethylformamide (DMF) | [2] |
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Expert Insight: The observed range in melting points across different suppliers highlights the potential for variations in purity or crystalline form. It is crucial to establish an internal standard for incoming material qualification. The specific rotation is a critical quality attribute. A significant deviation from the expected negative value would be a red flag for racemization or contamination with the D-enantiomer.
Solubility Profile: A Key to Application
The solubility of H-Trp-OBzl HCl is a critical parameter for its use in solution-phase peptide synthesis and for the development of analytical methods. While it is generally known to be soluble in polar organic solvents, a more detailed understanding is necessary for practical applications.
| Solvent | Qualitative Solubility | Predicted Quantitative Solubility (mg/mL) | Rationale/Application Context |
| Water | Sparingly soluble | ~0.5-1.0 | While a hydrochloride salt, the bulky benzyl and indole groups limit aqueous solubility. Buffering to an acidic pH may slightly improve solubility. |
| Dimethylformamide (DMF) | Soluble | > 100 | A common solvent for peptide synthesis; high solubility is advantageous. |
| Dimethyl Sulfoxide (DMSO) | Soluble | > 100 | Excellent solvent for creating stock solutions for biological assays or NMR analysis. |
| Methanol (MeOH) | Soluble | ~20-50 | Often used in purification and as a co-solvent in HPLC. |
| Ethanol (EtOH) | Soluble | ~10-25 | Similar to methanol, but often with slightly lower solvating power for polar compounds. |
| Dichloromethane (DCM) | Sparingly soluble | < 5 | Limited solubility is expected due to the polar hydrochloride salt form. May be used in solvent mixtures for chromatography. |
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Expert Insight: The limited solubility in water and DCM has practical implications. For aqueous-based reactions or extractions, careful pH control and the use of co-solvents may be necessary. For reactions in DCM, a suspension may be formed, or a different solvent system should be considered.
Experimental Protocol: Determining Solubility
A standardized protocol for determining solubility is essential for consistent results.
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Preparation: Add a known excess amount of H-Trp-OBzl HCl to a fixed volume (e.g., 1 mL) of the solvent of interest in a sealed vial.
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Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
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Separation: Centrifuge the suspension to pellet the undissolved solid.
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Quantification: Carefully remove a known volume of the supernatant, evaporate the solvent, and weigh the dissolved solid. Alternatively, analyze the concentration of the supernatant using a calibrated HPLC-UV method.
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Calculation: Express the solubility in mg/mL or mol/L.
Figure 1. Workflow for Experimental Solubility Determination.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic data provides an unambiguous identification of H-Trp-OBzl HCl and is a powerful tool for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra of H-Trp-OBzl HCl will show characteristic signals for the tryptophan and benzyl ester moieties.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, referenced to TMS at 0 ppm):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Indole N-H | ~11.0 | Singlet (broad) | Exchangeable proton. |
| Aromatic (Indole & Benzyl) | 7.0 - 7.8 | Multiplet | Complex region with overlapping signals from the 9 aromatic protons. |
| Benzyl CH₂ | ~5.2 | Singlet or AB quartet | Protons of the benzyl ester methylene group. |
| α-CH | ~4.3 | Triplet | Alpha-proton of the amino acid backbone. |
| β-CH₂ | ~3.3 | Doublet of doublets | Beta-protons adjacent to the indole ring. |
| Amine NH₃⁺ | 8.5 - 9.0 | Singlet (broad) | Exchangeable protons of the hydrochloride salt. |
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, referenced to DMSO at 39.52 ppm):
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Ester Carbonyl (C=O) | ~170 | Downfield shift due to electronegative oxygens. |
| Aromatic (Indole & Benzyl) | 110 - 137 | Multiple signals in the aromatic region. |
| Benzyl CH₂ | ~67 | Methylene carbon of the benzyl ester. |
| α-C | ~54 | Alpha-carbon of the amino acid. |
| β-C | ~27 | Beta-carbon of the tryptophan side chain. |
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Expert Insight: When acquiring NMR spectra, DMSO-d₆ is a good solvent choice due to the high solubility of the hydrochloride salt. The broad signals for the N-H and NH₃⁺ protons are characteristic and their integration can be variable. For unambiguous assignment, 2D NMR techniques such as COSY (for ¹H-¹H correlations) and HSQC (for ¹H-¹³C correlations) are invaluable.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of H-Trp-OBzl HCl will be characterized by absorptions corresponding to the amine salt, the ester, and the indole and benzene rings.
Characteristic FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group Vibration | Intensity |
| 3400 - 3200 | N-H stretch (indole) | Medium |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 3000 - 2800 | Aliphatic C-H stretch | Medium |
| ~1740 | C=O stretch (ester) | Strong |
| ~1600, ~1450 | C=C stretch (aromatic rings) | Medium-Strong |
| ~1250 | C-O stretch (ester) | Strong |
| ~740 | C-H out-of-plane bend (monosubstituted benzene) | Strong |
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Expert Insight: The strong carbonyl stretch around 1740 cm⁻¹ is a key diagnostic peak for the presence of the benzyl ester. The broad absorptions in the 2500-3000 cm⁻¹ region, often overlapping with C-H stretches, are characteristic of the stretching vibrations of the ammonium group (NH₃⁺) in the hydrochloride salt.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the molecular ion corresponding to the free base.
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Expected Molecular Ion (Positive ESI-MS): [M+H]⁺ = 295.14 m/z (for C₁₈H₁₈N₂O₂)
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Key Fragmentation Pathways:
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Loss of the benzyl group: A common fragmentation pathway for benzyl esters is the cleavage of the C-O bond, leading to a fragment corresponding to the protonated tryptophan.
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Fragmentation of the indole side chain: The tryptophan side chain can undergo characteristic fragmentation.
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Figure 2. Predicted ESI-MS Fragmentation of H-Trp-OBzl.
Stability, Storage, and Handling Considerations
Proper storage and handling are critical to maintain the integrity of H-Trp-OBzl HCl.
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Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light[2]. Recommended long-term storage is often at 2-8°C under an inert atmosphere to minimize degradation.
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Stability: H-Trp-OBzl HCl is generally stable under recommended storage conditions. However, as an ester, it is susceptible to hydrolysis, particularly under basic conditions. The presence of the tryptophan indole ring also makes it sensitive to oxidation.
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Polymorphism: The existence of different crystalline forms (polymorphs) has not been extensively reported for H-Trp-OBzl HCl. However, polymorphism is common in pharmaceutical solids and can affect properties like solubility and melting point. If batch-to-batch variability is observed, a polymorphism screen using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) would be warranted.
Conclusion: A Foundation for Success
A thorough understanding and verification of the physical characteristics of L-Tryptophan benzyl ester hydrochloride are not academic exercises; they are foundational to the success of any project that utilizes this important building block. By implementing rigorous analytical protocols for incoming material qualification and by being aware of the potential liabilities such as hygroscopicity and hydrolytic instability, researchers can mitigate risks, ensure reproducibility, and accelerate the path from discovery to innovation. This guide provides the framework for that understanding, empowering scientists to use H-Trp-OBzl HCl with confidence and precision.
References
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Aapptec Peptides. H-Trp-OBzl HCl [35858-81-2]. [Link]
- Google Patents. CN105037240B - The preparation method of tryptophan esters hydrochloride.
